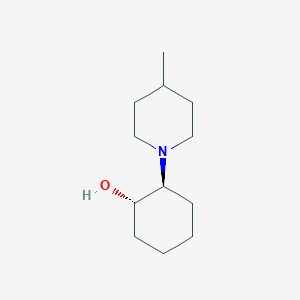
2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry and have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its components: a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a benzenesulfonamide group, and a fluorine atom attached to the benzene ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the properties of its constituent parts. For example, the naphthalene component may undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of the polar sulfonamide group could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ion Detection
Researchers have explored the use of sulfonamide derivatives for the development of fluorescent probes, particularly for the detection of metal ions such as zinc(II). These compounds, including analogues substituted at sulfur with various groups, have been studied for their fluorescence characteristics in response to Zn2+ binding. This research has implications for studying intracellular zinc levels, which are of substantial importance due to zinc's roles in various biological processes (Kimber et al., 2001).
Antibacterial Agents
Sulfonamide derivatives have been synthesized and tested for their antibacterial properties. A study involving the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride and further substitution at the N-atom with alkyl/aralkyl halides showed that these compounds exhibit potent antibacterial activity against various bacterial strains. This research indicates the potential of these compounds in developing new antibacterial drugs (Abbasi et al., 2015).
Biological Imaging and Molecular Docking
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This compound has shown significant fluorescence enhancement in the presence of Al3+, with applications in intracellular imaging of Al3+ ions. Additionally, the antimicrobial activity of this sensor has been evaluated, highlighting its multifunctional applications in biological and chemical sensing (Mondal et al., 2015).
Efflux Pump Inhibitors
Research has also been conducted on the evaluation of sulfonamide compounds as efflux pump inhibitors, specifically targeting the TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These studies aim to overcome bacterial resistance mechanisms by inhibiting efflux pumps, thereby enhancing the efficacy of antibiotics against resistant bacterial strains (Oliveira-Tintino et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZWDBHJRTXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)






![2-Amino-6-(2-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2633099.png)
